molecular formula C35H49NO11 B1236400 Yunaconitine

Yunaconitine

Cat. No.: B1236400
M. Wt: 659.8 g/mol
InChI Key: LLEMSCWAKNQHHA-SQJQOUDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Yunaconitine can be synthesized through a series of chemical reactions. One notable method involves the partial synthesis of crassicauline A from this compound . The process includes two main steps:

This method is preferred for its simplicity, cost-effectiveness, and higher yield compared to other methods .

Mechanism of Action

Comparison with Similar Compounds

Yunaconitine is structurally similar to other diterpenoid alkaloids, such as aconitine, neoaconitine, and hypoaconitine . it is unique due to the presence of a hydroxyl group at C-3, which distinguishes it from crassicauline A . This structural difference contributes to its distinct pharmacological properties and toxicity profile .

Similar compounds include:

This compound’s unique structure and potent biological activities make it a compound of significant interest in scientific research and pharmaceutical development.

Properties

Molecular Formula

C35H49NO11

Molecular Weight

659.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1

InChI Key

LLEMSCWAKNQHHA-SQJQOUDQSA-N

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Synonyms

isoaconitine
yunaconitine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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